2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol
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Overview
Description
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . This compound features a cyclopropyl group, a thienyl group, and an amino alcohol moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol typically involves the reaction of cyclopropylamine with 2-thiophenecarboxaldehyde, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol involves its interaction with specific molecular targets and pathways. The amino alcohol moiety can interact with enzymes and receptors, modulating their activity. The thienyl group can participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-cyclopropyl-1-(2-furyl)ethanol: Similar structure but with a furan ring instead of a thienyl ring.
2-Amino-1-cyclopropyl-1-(2-pyridyl)ethanol: Similar structure but with a pyridine ring instead of a thienyl ring.
Uniqueness
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable subject for further research.
Properties
IUPAC Name |
2-amino-1-cyclopropyl-1-thiophen-2-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWWUXYCZAGBEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)(C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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